

Technical Guide: Methyl 2-bromo-4-methoxybenzoate (CAS 17100-65-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-Bromo-4-methoxybenzoate
Cat. No.:	B189790

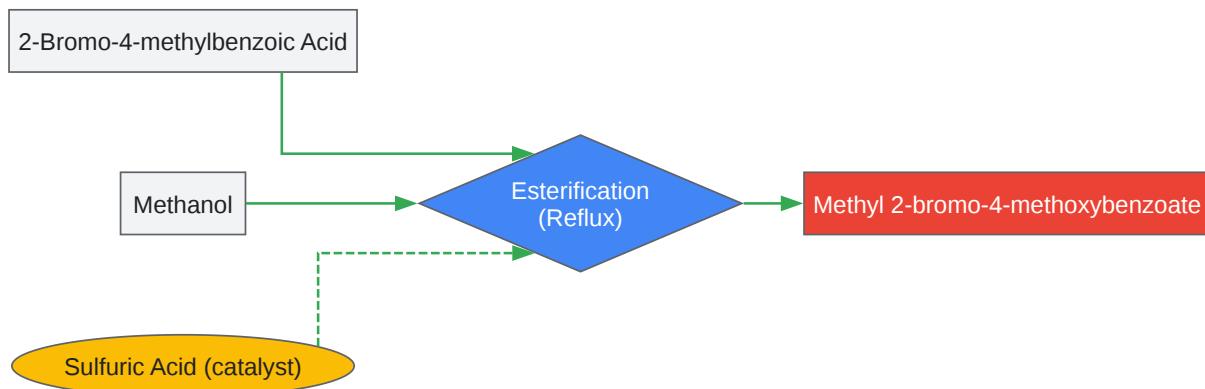
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methods for **Methyl 2-bromo-4-methoxybenzoate**, a key intermediate in organic synthesis.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **Methyl 2-bromo-4-methoxybenzoate**.


Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₃	[1]
Molecular Weight	245.07 g/mol	
Appearance	Yellow Solid or Liquid	[2]
Melting Point	27.00°C - 29.00°C	
Boiling Point	292.939°C at 760 mmHg	
Density	1.463 g/cm ³	
Flash Point	130.965°C	
Refractive Index	1.538	
Vapor Pressure	0.002 mmHg at 25°C	

Chemical Identifier	Value	Source
CAS Number	17100-65-1	[1]
InChI	InChI=1S/C9H9BrO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3	
InChI Key	MGIYCRUAYQQSNL-UHFFFAOYSA-N	[2]
SMILES	COC1=CC=C(C(=C1)Br)C(=O)OC	

Synthesis of Methyl 2-bromo-4-methoxybenzoate

A common and efficient method for the synthesis of **Methyl 2-bromo-4-methoxybenzoate** is through the esterification of 2-bromo-4-methylbenzoic acid.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Esterification of 2-bromo-4-methylbenzoic acid to yield the target compound.

Experimental Protocol: Esterification

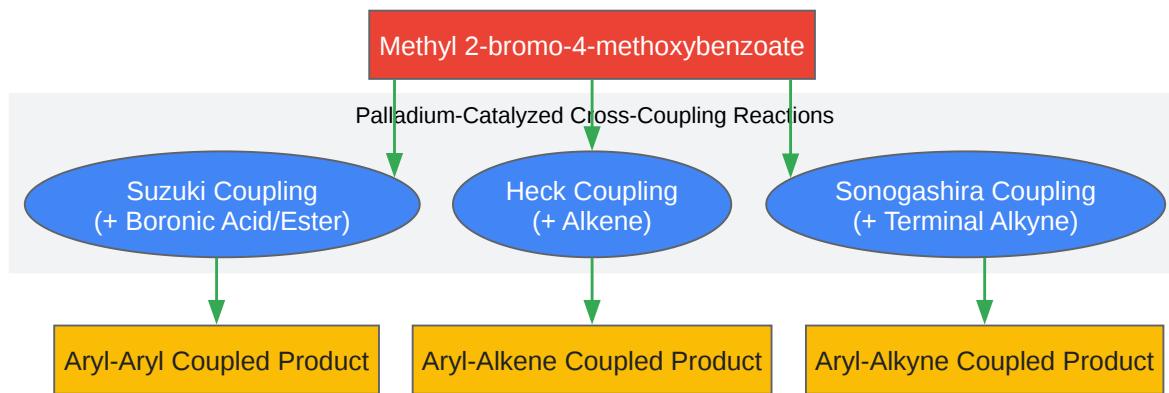
Objective: To synthesize **Methyl 2-bromo-4-methoxybenzoate** from 2-bromo-4-methylbenzoic acid and methanol.

Materials:

- 2-bromo-4-methylbenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel

- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:


- In a round-bottom flask, dissolve 2-bromo-4-methylbenzoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
- After cooling to room temperature, remove the excess methanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude **Methyl 2-bromo-4-methoxybenzoate**.
- Further purification can be achieved by distillation or column chromatography.^[3]

Chemical Reactivity and Applications

Methyl 2-bromo-4-methoxybenzoate is a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom on the aromatic ring. It can participate in various

palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecules.^[3]

Cross-Coupling Reactions Workflow

[Click to download full resolution via product page](#)

Caption: Reactivity of **Methyl 2-bromo-4-methoxybenzoate** in cross-coupling reactions.

These reactions enable the formation of new carbon-carbon bonds, making this compound a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules.
^[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for the structural elucidation of **Methyl 2-bromo-4-methoxybenzoate**. While specific spectra are dependent on the solvent and instrument parameters, typical proton (¹H) and carbon-¹³ (¹³C) NMR data provide confirmation of the compound's structure.

Safety Information

Methyl 2-bromo-4-methoxybenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment,

including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a formal risk assessment. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. 5-Bromo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. nbno.com [nbno.com]
- To cite this document: BenchChem. [Technical Guide: Methyl 2-bromo-4-methoxybenzoate (CAS 17100-65-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189790#cas-17100-65-1-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com